molecular formula C19H13N3O2S B6962091 N-[4-(4-cyanophenoxy)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide

N-[4-(4-cyanophenoxy)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide

Cat. No.: B6962091
M. Wt: 347.4 g/mol
InChI Key: FZOXQJVMEAFVEO-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenoxy)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a sulfanylidene group, and a cyanophenoxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Properties

IUPAC Name

N-[4-(4-cyanophenoxy)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c20-12-13-3-7-15(8-4-13)24-16-9-5-14(6-10-16)22-18(23)17-2-1-11-21-19(17)25/h1-11H,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOXQJVMEAFVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenoxy)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Cyanophenoxyphenyl Intermediate: This step involves the reaction of 4-cyanophenol with a suitable halogenated benzene derivative under basic conditions to form the cyanophenoxyphenyl intermediate.

    Pyridine Ring Formation: The intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.

    Introduction of the Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenoxy)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanophenoxy group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(4-cyanophenoxy)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[4-(4-cyanophenoxy)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-cyanophenoxy)phenyl]-2-furamide
  • N-[4-(4-cyanophenoxy)phenyl]-2-thioxo-1H-pyridine-3-carboxamide

Uniqueness

Compared to similar compounds, N-[4-(4-cyanophenoxy)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

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